Cas no 1467060-99-6 (3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol)

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(4-bromo-2-methoxyphenyl)oxetan-3-ol
- 3-(4-Bromo-2-methoxyphenyl)-3-oxetanol
- 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol
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- インチ: 1S/C10H11BrO3/c1-13-9-4-7(11)2-3-8(9)10(12)5-14-6-10/h2-4,12H,5-6H2,1H3
- InChIKey: FXPHFXLPZWNGJL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)OC)C1(COC1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.7
3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM285735-1g |
3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |
1467060-99-6 | 95%+ | 1g |
$867 | 2023-03-07 | |
Ambeed | A430199-1g |
3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |
1467060-99-6 | 97% | 1g |
$875.0 | 2024-04-23 | |
Chemenu | CM285735-1g |
3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |
1467060-99-6 | 95+% | 1g |
$818 | 2021-06-09 | |
Alichem | A019125313-1g |
3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |
1467060-99-6 | 95% | 1g |
918.75 USD | 2021-06-16 |
3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-(4-Bromo-2-methoxyphenyl)oxetan-3-olに関する追加情報
3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol (CAS 1467060-99-6): A Versatile Building Block in Modern Organic Synthesis
In the dynamic field of organic chemistry, 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol (CAS 1467060-99-6) has emerged as a valuable synthetic intermediate with unique structural features. This oxetane-containing compound combines the stability of an aromatic ring with the reactivity of an oxetan-3-ol moiety, making it particularly interesting for pharmaceutical research and material science applications.
The molecular structure of 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol features three key components: a brominated aromatic ring, a methoxy substituent, and the strained oxetane ring bearing a hydroxyl group. This combination creates multiple sites for chemical modification, allowing researchers to explore diverse synthetic pathways. The presence of the 4-bromo substituent offers excellent opportunities for cross-coupling reactions, while the oxetan-3-ol group provides a handle for further functionalization.
Recent trends in drug discovery have shown growing interest in oxetane-containing compounds due to their ability to improve pharmacokinetic properties. The 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol scaffold has attracted attention as a potential precursor for bioactive molecules, particularly in the development of kinase inhibitors and GPCR modulators. Its structural features can help address common challenges in medicinal chemistry, such as metabolic stability and solubility enhancement.
From a synthetic perspective, the oxetan-3-ol moiety in 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol offers interesting possibilities for ring-opening reactions. Researchers have successfully employed this compound in nucleophilic substitution reactions, where the strained oxetane ring can be opened under mild conditions to introduce new functional groups. The bromo substituent simultaneously allows for palladium-catalyzed coupling reactions, making this compound a truly versatile building block.
In material science applications, 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol has shown promise as a monomer for specialty polymers. The oxetane ring can participate in polymerization reactions, while the aromatic system contributes to thermal stability. Recent studies have explored its use in creating novel polymeric materials with unique optical and mechanical properties, particularly for advanced coating applications.
The stability profile of 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol makes it particularly attractive for synthetic applications. Unlike some reactive intermediates, this compound demonstrates good stability at room temperature when properly stored, allowing for convenient handling in laboratory settings. The methoxy group provides additional stabilization to the aromatic system, while the oxetane ring remains sufficiently reactive for controlled transformations.
Analytical characterization of 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy clearly shows the distinctive signals of the oxetane protons between 4.5-5.0 ppm, along with the characteristic pattern of the disubstituted aromatic ring. Mass spectrometry confirms the molecular weight, while infrared spectroscopy reveals the hydroxyl stretching vibration of the oxetan-3-ol group.
Recent publications have highlighted innovative applications of 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol in asymmetric synthesis. The stereocenter at the 3-position of the oxetane ring can influence the outcome of subsequent reactions, making this compound valuable for creating chiral building blocks. Several research groups have reported successful resolutions of the racemic mixture, opening doors to enantioselective synthesis pathways.
From a commercial availability standpoint, 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol (CAS 1467060-99-6) has become more accessible in recent years, with multiple suppliers offering this compound in research quantities. The growing demand reflects its increasing importance in various research areas. Pricing typically depends on purity levels and order quantities, with most suppliers providing comprehensive analytical data to ensure quality.
Environmental and safety considerations for handling 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. The compound should be stored in a cool, dry place, protected from light to maintain stability over extended periods.
Future research directions for 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol appear promising, particularly in the development of novel heterocyclic systems. The simultaneous presence of reactive sites allows for sequential transformations that can lead to complex molecular architectures. Some recent patent applications suggest potential applications in agrochemicals and electronic materials, indicating expanding interest beyond pharmaceutical applications.
For researchers considering working with 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol, it's worth noting that several synthetic routes have been published for its preparation. The most common approaches involve the reaction of appropriately substituted benzaldehydes with ethylene oxide derivatives, followed by bromination. Optimization of these methods continues to be an active area of research, with recent improvements focusing on yield enhancement and purification simplification.
In conclusion, 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol (CAS 1467060-99-6) represents an important addition to the toolbox of synthetic organic chemists. Its unique combination of an aromatic system with a strained oxetane ring and hydroxyl group creates numerous possibilities for molecular design. As research into oxetane-containing compounds continues to grow, this particular derivative is likely to see expanded applications across multiple disciplines of chemical research and development.
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